molecular formula C12H16N2O2 B3146248 Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione CAS No. 59455-06-0

Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione

Cat. No.: B3146248
CAS No.: 59455-06-0
M. Wt: 220.27 g/mol
InChI Key: RUZCPSMFTJYSPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Spiro[imidazolidine-4,8’-tricyclo[5.2.1.0,2,6]decane]-2,5-dione is C12H16N2O2 . Its molecular weight is 220.27 . The unique structure of this compound contributes to its diverse properties and makes it a subject of extensive research.

Scientific Research Applications

Synthesis and Chemical Properties

Spiro compounds, including Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione derivatives, are of significant interest in organic chemistry due to their unique structural features and potential for diverse chemical transformations. For instance, Vasiliki Pardali et al. (2021) developed a simple, fast, and cost-effective method for synthesizing N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, highlighting their utility as heterocyclic scaffolds with pharmacological relevance (Pardali et al., 2021).

Pharmacological Evaluation

This compound and its derivatives have been explored for their pharmacological potential. A study by A. Czopek et al. (2016) synthesized new arylpiperazinylpropyl derivatives of related spiro compounds, evaluating their affinity toward various serotonin and dopaminergic receptors. This research demonstrated significant pharmacological activity, indicating the potential for developing new therapeutic agents (Czopek et al., 2016).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor properties of spiro compounds have also been a focus of research. Biljana Šmit et al. (2022) investigated the antimicrobial potential of different imidazolidine-2,4-dione derivatives, including spirohydantoins, against various bacteria and yeast strains. The study found moderate antibacterial and weak antifungal activity, highlighting the influence of structural differences on antimicrobial efficacy (Šmit et al., 2022). Furthermore, C. Kavitha et al. (2009) explored the anticancer properties of novel spirohydantoin compounds, demonstrating their potential to inhibit the growth of leukemia cells through apoptosis induction, suggesting a new avenue for cancer therapy (Kavitha et al., 2009).

Materials Science Applications

In the field of materials science, spiro compounds have been utilized in the synthesis of novel polymers. H. Kaczmarek et al. (2012) synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) using spiro[imidazolidine-4,3'-indolin]-2'-imines, demonstrating improved thermal stability compared to conventional materials. This work suggests the potential of spiro compounds in developing new materials with enhanced performance characteristics (Kaczmarek et al., 2012).

Properties

IUPAC Name

spiro[imidazolidine-5,8'-tricyclo[5.2.1.02,6]decane]-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-10-12(14-11(16)13-10)5-6-4-9(12)8-3-1-2-7(6)8/h6-9H,1-5H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCPSMFTJYSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC34C(=O)NC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione
Reactant of Route 2
Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione
Reactant of Route 3
Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione
Reactant of Route 4
Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione
Reactant of Route 5
Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione
Reactant of Route 6
Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione

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